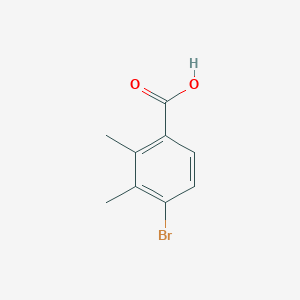

4-Bromo-2,3-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVKZFNOGPPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302407 | |

| Record name | 4-Bromo-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-26-3 | |

| Record name | 4-Bromo-2,3-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 4-Bromo-2,3-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthetic route.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom at the 4-position, coupled with the methyl groups at the 2- and 3-positions, provides a unique scaffold for further chemical modifications. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including amidation and esterification, while the bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This trifunctional nature makes it a highly versatile intermediate in the synthesis of complex organic molecules with potential applications in pharmaceuticals and advanced materials.

Recommended Synthetic Pathway: A Two-Step Approach from 2,3-dimethylbenzonitrile

After a thorough evaluation of potential synthetic strategies, a two-step pathway commencing with the commercially available 2,3-dimethylbenzonitrile is recommended. This approach is advantageous due to the relatively low cost of the starting material and the generally high-yielding nature of the individual transformations. The overall synthetic scheme is as follows:

Figure 1: Proposed two-step synthesis of this compound from 2,3-dimethylbenzonitrile.

Part 1: Electrophilic Aromatic Bromination of 2,3-dimethylbenzonitrile

The initial step involves the regioselective bromination of 2,3-dimethylbenzonitrile. The two methyl groups are ortho, para-directing and activating, while the nitrile group is meta-directing and deactivating. The directing effects of the strongly activating methyl groups will dominate, leading to substitution at the positions ortho and para to them. Steric hindrance from the adjacent methyl group at the 2-position will disfavor substitution at the 1- and 3-positions. Therefore, the bromine will be directed to the 4-position, which is para to the 2-methyl group and ortho to the 3-methyl group.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add 2,3-dimethylbenzonitrile and a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: To this solution, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 4-Bromo-2,3-dimethylbenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a yellow powder.[1]

| Parameter | Value |

| Starting Material | 2,3-dimethylbenzonitrile |

| Reagents | Bromine, Iron(III) bromide |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Temperature | 0-10 °C during addition, then room temperature |

| Reaction Time | 2-4 hours |

| Purification | Recrystallization |

| Expected Yield | 70-80% |

Table 1: Key parameters for the bromination of 2,3-dimethylbenzonitrile.

Part 2: Hydrolysis of 4-Bromo-2,3-dimethylbenzonitrile

The second and final step is the hydrolysis of the nitrile group of 4-Bromo-2,3-dimethylbenzonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred in this case to avoid potential side reactions associated with the bromine substituent under strongly basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the purified 4-Bromo-2,3-dimethylbenzonitrile.

-

Acid Addition: Add a mixture of concentrated sulfuric acid and water. A typical ratio is 1:1 (v/v).

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The solid precipitate of this compound is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove any residual acid and then can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the final product as a crystalline solid.

| Parameter | Value |

| Starting Material | 4-Bromo-2,3-dimethylbenzonitrile |

| Reagents | Concentrated Sulfuric Acid, Water |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Purification | Recrystallization |

| Expected Yield | 85-95% |

Table 2: Key parameters for the hydrolysis of 4-Bromo-2,3-dimethylbenzonitrile.

Alternative Synthetic Strategies

While the recommended two-step synthesis from 2,3-dimethylbenzonitrile is robust, other synthetic routes are also plausible and may be considered depending on the availability of starting materials and specific laboratory capabilities.

Sandmeyer Reaction of 4-Bromo-2,3-dimethylaniline

An alternative approach involves the Sandmeyer reaction, a classic method for the conversion of an aryl amine to an aryl halide.[2][3][4] This route would begin with 4-Bromo-2,3-dimethylaniline.

Figure 2: Alternative synthesis via the Sandmeyer reaction.

This multi-step process involves:

-

Diazotization: Conversion of the amino group of 4-Bromo-2,3-dimethylaniline to a diazonium salt using sodium nitrite and a strong acid.

-

Cyanation: Reaction of the diazonium salt with copper(I) cyanide to introduce the nitrile group.

-

Hydrolysis: Conversion of the resulting 4-Bromo-2,3-dimethylbenzonitrile to the final carboxylic acid as described previously.

While this method is effective, it involves the handling of potentially unstable diazonium salts and toxic cyanide reagents, requiring stringent safety precautions.

Conclusion

The synthesis of this compound is most effectively and safely achieved through a two-step process involving the direct bromination of 2,3-dimethylbenzonitrile followed by acid-catalyzed hydrolysis. This method offers a reliable and scalable route to this valuable synthetic intermediate. The provided protocols and the underlying chemical principles are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and materials science endeavors.

References

An In-depth Technical Guide to 4-Bromo-2,3-dimethylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-Bromo-2,3-dimethylbenzoic acid stands as a significant halogenated aromatic carboxylic acid, serving as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily rooted in the strategic placement of its functional groups: a carboxylic acid moiety amenable to a wide range of transformations, a bromine atom that is a key participant in cross-coupling reactions, and two methyl groups that provide steric and electronic influence on the aromatic ring's reactivity.

This guide provides a comprehensive technical overview of this compound, including its core physicochemical properties, validated synthesis protocols, spectral characterization, key reactive pathways, and essential safety and handling procedures. The information herein is curated to empower researchers in leveraging this compound's full potential in medicinal chemistry and materials science. There appears to be some discrepancy in the publicly available CAS Numbers for this compound; this guide will refer to the most frequently cited CAS Number, 5613-26-3 .[1]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a research setting. These properties dictate solubility, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 5613-26-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonym(s) | 4-Brom-2,3-dimethyl-benzoesaeure | [1] |

| SMILES | CC1=C(C)C(=CC=C1C(=O)O)Br | [1] |

| InChI Key | Information not readily available | |

| Appearance | Typically a solid | |

| Purity | Commercially available at ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| logP | 2.76414 | [1] |

Synthesis and Purification Protocol

The synthesis of substituted benzoic acids often involves the oxidation of the corresponding alkylbenzenes or through a Sandmeyer-type reaction from an amino precursor. The latter provides a regiochemically controlled route to the desired product.

Conceptual Workflow: Synthesis via Sandmeyer Reaction

The synthesis of this compound can be logically approached from 4-Amino-2,3-dimethylbenzoic acid. This workflow involves two primary stages: diazotization of the amine followed by a copper-catalyzed bromination.

References

physical and chemical properties of 4-Bromo-2,3-dimethylbenzoic acid

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylbenzoic Acid: Properties, Analysis, and Applications

Introduction

This compound (CAS No. 5613-26-3) is a halogenated aromatic carboxylic acid. As a substituted benzoic acid derivative, its molecular architecture, featuring a bromine atom, a carboxylic acid functional group, and two methyl groups on the benzene ring, imparts a unique combination of physical and chemical properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of complex molecular scaffolds for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its known and predicted properties, detailed experimental protocols for their characterization, and an exploration of its reactivity and potential applications for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The primary identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 5613-26-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Synonyms | 4-Brom-2,3-dimethyl-benzoesaeure | [1] |

| SMILES | CC1=C(C)C(=CC=C1C(=O)O)Br | [1] |

The spatial arrangement of the atoms and functional groups dictates the molecule's behavior.

Caption: Molecular Structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. While specific experimental data for this exact isomer is sparse in publicly available literature, properties can be predicted based on its structure and comparison with similar molecules.

| Property | Value/Observation | Rationale & Notes |

| Appearance | White to off-white crystalline solid. | Aromatic carboxylic acids are typically crystalline solids at room temperature[2]. |

| Melting Point | Not reported. Requires experimental determination. | Pure crystalline organic compounds typically have a sharp melting point range[3]. Impurities will lower and broaden this range[3]. For comparison, the related isomer 4-Bromo-2-methylbenzoic acid has a melting point of 180-184 °C. |

| Solubility | The "like dissolves like" principle is key[4]. The molecule has a polar carboxylic acid head and a larger, nonpolar substituted benzene body. | |

| In Water | Predicted to be poorly soluble. | |

| In Polar Organic Solvents (e.g., Ethanol, Acetone) | Predicted to be soluble. | |

| In Nonpolar Solvents (e.g., Hexane, Toluene) | Predicted to have limited solubility. | |

| In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Predicted to be soluble. This is due to an acid-base reaction forming a water-soluble sodium carboxylate salt[5][6]. |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three key functional components: the carboxylic acid group, the aromatic ring with its substituents, and the carbon-bromine bond.

-

Acidity (pKa): As a carboxylic acid, this compound is a weak acid. The pKa value, a quantitative measure of acidity, is not reported but can be determined experimentally. The electron-withdrawing effect of the bromine atom is expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted benzoic acid. The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH and the ionization state of the acid[7].

-

Reactivity of the Carboxylic Acid Group: The -COOH group is a site for common carboxylic acid reactions, such as:

-

Esterification: Reaction with an alcohol under acidic catalysis to form an ester[8].

-

Amidation: Conversion to an amide via an acid chloride or with an amine using coupling agents.

-

-

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.

-

Carbon-Bromine Bond Reactivity: The C-Br bond is a key site for synthetic transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.[9] These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, making this compound a versatile building block[2][10].

Experimental Protocols for Characterization

Accurate characterization requires robust experimental methods. The following protocols are designed to be self-validating, where the quality of the result (e.g., sharpness of a melting point) provides insight into the purity of the sample.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[3] Therefore, this method serves to both identify and assess the purity of the compound.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder.[11][12]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 1-2 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to 1-2 °C per minute as you approach the approximate melting point.[12]

-

Record the Range: Carefully observe the sample. Record the temperature when the first drop of liquid appears (the beginning of the range) and the temperature when the last crystal melts (the end of the range).[13]

-

Validation: A pure sample will have a sharp melting range of 0.5-1.0 °C. Repeat the measurement at least twice to ensure the results are consistent.

Solubility Characterization

Causality: Solubility is determined by the balance of intermolecular forces between the solute and the solvent. An acid-base reaction, which converts the neutral organic acid into an ionic salt, drastically increases its polarity and, therefore, its solubility in a polar solvent like water.[6] This protocol uses a flowchart approach to systematically classify the compound based on its solubility behavior.[14]

Caption: Logical Flow for Solubility Characterization.

Step-by-Step Methodology:

-

Water Solubility: In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[5]

-

Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously. Solubility indicates the presence of an acidic functional group.[5][6]

-

Aqueous Bicarbonate Solubility: If the compound is soluble in NaOH, test a fresh sample in 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Because NaHCO₃ is a weaker base than NaOH, only stronger acids like carboxylic acids will react and dissolve.[5][6] For this compound, solubility is expected.

-

Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, acetone, hexane) using the same procedure to establish a full solubility profile.

pKa Determination by Potentiometric Titration

Causality: This method relies on monitoring the pH of a solution of the weak acid as a strong base is added. At the half-equivalence point—the point where exactly half of the acid has been neutralized by the base—the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[7] The equivalence point is identified by the steepest inflection in the titration curve.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15] Prepare a standardized solution of ~0.1 M NaOH. Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low).

-

Titration: Place the dissolved acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[15]

-

Data Collection: After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[15] Continue this process well past the expected equivalence point.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine Equivalence Point (V_eq): Identify the volume of NaOH at the center of the steepest part of the curve. A first or second derivative plot can help identify this point with high precision.

-

Determine pKa: Find the volume corresponding to the half-equivalence point (V_eq / 2). The pH of the solution at this volume is equal to the pKa of the acid.[16]

-

Validation: Perform at least three separate titrations to ensure the reliability of the calculated pKa value.[15]

Safety and Handling

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood to avoid inhaling dust.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.[17]

-

In case of contact, rinse the affected area immediately with plenty of water.[17]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

-

Conclusion

This compound is a multifaceted organic compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, substituted aromatic ring, and bromine functionalities. While some physical constants require experimental determination, established analytical protocols for melting point, solubility, and pKa provide a clear pathway for its complete characterization. Understanding these properties is paramount for its effective use in the rational design and synthesis of new molecules in the pharmaceutical and materials science industries.

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. byjus.com [byjus.com]

- 12. medpharma12.com [medpharma12.com]

- 13. pennwest.edu [pennwest.edu]

- 14. scribd.com [scribd.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 19. 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Bromo-3,5-dimethylbenzoic acid | C9H9BrO2 | CID 17937142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

4-Bromo-2,3-dimethylbenzoic acid solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dimethylbenzoic Acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5613-26-3) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and an analysis of its expected solubility profile in a range of common laboratory solvents.

Introduction to this compound

This compound is a multifaceted organic compound characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom, and two methyl groups. Its molecular structure dictates its physicochemical properties, including its solubility. The interplay between the polar carboxylic acid group, the relatively nonpolar dimethylated benzene ring, and the polarizable bromine atom results in a nuanced solubility behavior that is highly dependent on the chosen solvent system.

Key Molecular Features:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents.[2]

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which contributes to solubility in nonpolar organic solvents.[3]

-

Methyl Groups (-CH₃): These electron-donating groups slightly increase the lipophilicity of the molecule.

-

Bromine Atom (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity and polarizability.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding.[3] For this compound, we can anticipate the following interactions:

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form strong hydrogen bonds with these solvents.[2] However, the bulky and nonpolar nature of the substituted benzene ring can disrupt the hydrogen-bonding network of water, leading to limited aqueous solubility.[3][4] In alcohols, the alkyl chains can interact more favorably with the nonpolar portion of the molecule, often resulting in higher solubility compared to water.[5]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. The absence of a strong hydrogen-bonding network in the solvent itself can also facilitate the dissolution of the solute.

-

In Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The nonpolar substituted aromatic ring of this compound will interact favorably with these solvents through van der Waals forces. However, the polar carboxylic acid group can lead to self-association (dimerization) through hydrogen bonding, which can limit solubility in highly nonpolar solvents.[2]

-

Effect of pH in Aqueous Solutions: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in water than the neutral acid.[6][7]

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[8]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or molarity.

-

Visualization of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Expected Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Primary Intermolecular Forces |

| Water | Polar Protic | Low | Hydrogen bonding (limited by hydrophobic moiety) |

| Aqueous NaOH (1M) | Aqueous Basic | High | Ion-dipole interactions with the carboxylate salt |

| Methanol | Polar Protic | High | Hydrogen bonding |

| Ethanol | Polar Protic | High | Hydrogen bonding |

| Acetonitrile | Polar Aprotic | Moderate | Dipole-dipole interactions, hydrogen bond acceptance |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptance |

| Dichloromethane | Nonpolar | Low to Moderate | Dipole-dipole and van der Waals forces |

| Toluene | Nonpolar | Moderate | van der Waals forces (favorable for the aromatic ring) |

| Hexane | Nonpolar | Very Low | van der Waals forces (unfavorable for the polar group) |

Visualizing Molecular Interactionsdot

// Nodes for the solute solute [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Nodes for solvents water [label="Water\n(Polar Protic)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; toluene [label="Toluene\n(Nonpolar)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; dmso [label="DMSO\n(Polar Aprotic)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Edges representing interactions solute -> water [label="H-Bonding (Limited)", dir=both]; solute -> toluene [label="van der Waals", dir=both]; solute -> dmso [label="Strong H-Bond Acceptance", dir=both]; }

References

1H NMR and 13C NMR spectrum of 4-Bromo-2,3-dimethylbenzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Bromo-2,3-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic molecules in solution. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic carboxylic acid.

This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying scientific principles and practical experimental considerations. We will delve into the predicted spectral characteristics of this molecule, grounded in established theory, and provide a robust, field-proven protocol for acquiring and processing high-quality NMR data. The causality behind experimental choices is explained to empower the reader with a deeper understanding of the technique, ensuring that the described protocols are self-validating and trustworthy.

Molecular Structure and Predicted NMR Signals

The structure of this compound dictates the number and nature of signals observed in its NMR spectra. The substitution pattern on the benzene ring—a bromine atom, two methyl groups, and a carboxylic acid group—removes all planes of symmetry, rendering all aromatic protons and carbons chemically non-equivalent.

Figure 1: Molecular structure of this compound with atom numbering.

Based on this structure, we anticipate:

-

¹H NMR: Five distinct signals: two for the aromatic protons (H-5 and H-6), two for the diastereotopic methyl groups (at C-2 and C-3), and one for the carboxylic acid proton.

-

¹³C NMR: Nine distinct signals: six for the aromatic carbons, one for the carboxylic carbon, and two for the methyl carbons.

Predicted ¹H NMR Spectrum

The chemical shift (δ) of each proton is influenced by the electron-donating or withdrawing nature of the substituents. The following predictions are based on standard additive models and data from analogous compounds.[1][2][3][4]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10.0 - 13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-5 and H-6):

-

These two protons form an AX spin system and will appear as two doublets.

-

H-6 is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the two, predicted around 7.8 - 8.0 ppm .

-

H-5 is ortho to the bromine atom and meta to the carboxylic acid group, predicted around 7.5 - 7.7 ppm .

-

The coupling constant (J) between these adjacent protons (³JH-H) is expected to be in the range of 8.0 - 9.0 Hz .

-

-

Methyl Protons (-CH₃):

-

The two methyl groups at C-2 and C-3 are in different chemical environments.

-

The methyl group at C-2 , being ortho to the carboxylic acid, will likely be slightly more deshielded than the methyl at C-3. It is predicted to appear as a singlet around 2.4 - 2.6 ppm .

-

The methyl group at C-3 is predicted to appear as a singlet in the range of 2.2 - 2.4 ppm .

-

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | - |

| H-6 | 7.8 - 8.0 | doublet | 8.0 - 9.0 |

| H-5 | 7.5 - 7.7 | doublet | 8.0 - 9.0 |

| C2-CH₃ | 2.4 - 2.6 | singlet | - |

| C3-CH₃ | 2.2 - 2.4 | singlet | - |

Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. Predictions are based on the known effects of substituents on the benzene ring.[5][6]

-

Carboxylic Carbon (-COOH): This carbon is significantly deshielded due to the two attached oxygen atoms and will appear downfield, typically around 168 - 172 ppm .

-

Aromatic Carbons:

-

C-1 (ipso-COOH): This quaternary carbon, attached to the carboxylic acid, is predicted in the range of 130 - 134 ppm .

-

C-4 (ipso-Br): The carbon bearing the bromine atom will be shifted to a higher field due to the heavy atom effect, predicted around 125 - 129 ppm .

-

C-2 and C-3 (ipso-CH₃): These quaternary carbons, attached to the methyl groups, will be deshielded and are predicted to be in the 135 - 140 ppm range.

-

C-6: This carbon, ortho to the carboxylic acid, will be deshielded, appearing around 130 - 133 ppm .

-

C-5: This carbon is predicted to be in the range of 128 - 131 ppm .

-

-

Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, typically between 15 - 25 ppm .

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (-COOH) | 168 - 172 |

| C2/C3 | 135 - 140 |

| C1 | 130 - 134 |

| C6 | 130 - 133 |

| C5 | 128 - 131 |

| C4 | 125 - 129 |

| C8/C9 (-CH₃) | 15 - 25 |

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating workflow for the analysis of this compound.

Workflow for NMR Data Acquisition and Analysis

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to avoid spectral artifacts and ensure high resolution. The goal is a homogeneous solution free of particulate matter.[7][8]

-

Protocol:

-

Weigh approximately 15-25 mg of this compound for ¹H NMR (and subsequent ¹³C NMR) into a clean, dry vial.[9][10] While higher concentrations are possible for ¹³C NMR, this amount provides a good balance for obtaining quality spectra for both nuclei without significant line broadening in the ¹H spectrum.[7]

-

Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Prepare a Pasteur pipette with a small plug of glass wool (not cotton wool, which can leach impurities) and filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial to remove any suspended particles that can degrade the magnetic field homogeneity and broaden spectral lines.[7]

-

Cap the NMR tube securely and label it clearly.

-

2. Instrument Setup and Data Acquisition:

-

Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum, affecting resolution and signal-to-noise ratio.[11][12]

-

Protocol:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's field/frequency lock system will engage with the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad and distorted peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is sufficient.[13]

-

Spectral Width: Set to approximately 15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Acquisition Time (AT): Typically 2-4 seconds. This duration influences the digital resolution of the spectrum.[11]

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative ¹H spectra.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[11]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker systems) is used to simplify the spectrum to singlets.

-

Spectral Width: Set to approximately 220-240 ppm to cover the full range of carbon chemical shifts.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons often have longer relaxation times, so a longer delay may be needed for accurate quantitative analysis, though it is not strictly necessary for structural confirmation.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 512 to 1024 scans will be necessary to achieve a good signal-to-noise ratio.[10]

-

-

3. Data Processing:

-

Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.[14]

-

Protocol:

-

Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Alternatively, if an internal standard like tetramethylsilane (TMS) was added, reference its signal to 0.00 ppm.[1]

-

Integration (¹H NMR only): Integrate the area under each peak in the ¹H NMR spectrum. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.

-

Conclusion

The structural elucidation of this compound is readily achievable through the systematic application of ¹H and ¹³C NMR spectroscopy. By carefully preparing the sample and selecting appropriate acquisition and processing parameters, one can obtain high-resolution spectra. The predicted chemical shifts and coupling patterns, derived from established principles of NMR theory, provide a clear roadmap for spectral interpretation. The combination of data from both ¹H and ¹³C experiments allows for an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This guide provides the foundational knowledge and practical protocols necessary to successfully perform and interpret these critical experiments.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. cif.iastate.edu [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2,3-dimethylbenzoic Acid

Introduction: The Analytical Imperative for 4-Bromo-2,3-dimethylbenzoic Acid

This compound, a substituted aromatic carboxylic acid with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol , serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are paramount to the efficacy and safety of the final products. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the definitive technique for the characterization and quantification of this key intermediate.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights into method development for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are designed to be self-validating systems, grounded in established scientific principles and supported by authoritative references.

Part 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is contingent on the analytical approach, with Electron Ionization (EI) being predominant for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Electron Ionization (EI) and Predicted Fragmentation Cascade

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M and M+2 peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A logical workflow for the mass spectrometry analysis of this compound is depicted below:

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

The predicted EI fragmentation pathway for this compound is as follows:

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Predicted Major Fragment Ions in EI-MS:

| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Rationale |

| 228/230 | [C₉H₉BrO₂]⁺• | - | Molecular Ion (M⁺•) |

| 211/213 | [C₉H₈BrO]⁺ | •OH | Loss of the hydroxyl radical from the carboxylic acid group, a common fragmentation for benzoic acids.[3][4] |

| 183/185 | [C₈H₈Br]⁺ | •COOH | Loss of the entire carboxyl group as a radical.[3] |

| 149 | [C₉H₉O₂]⁺ | •Br | Cleavage of the carbon-bromine bond. |

| 183/185 (from 211/213) | [C₈H₈Br]⁺ | CO | Loss of carbon monoxide from the [M-OH]⁺ ion, a characteristic fragmentation of benzoyl cations.[4] |

Electrospray Ionization (ESI) for LC-MS/MS Analysis

For LC-MS/MS, ESI is the preferred ionization method. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is expected to be highly efficient, leading to the formation of the deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion via collision-induced dissociation (CID) will provide structural confirmation and quantitative selectivity.

Predicted Major Transitions in ESI-MS/MS (Negative Ion Mode):

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Rationale |

| 227/229 | 183/185 | CO₂ | Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids in CID. |

| 227/229 | 79/81 | C₉H₈O₂ | Cleavage resulting in the bromide anion. |

Part 2: Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized to meet specific performance requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of this compound, though derivatization is often recommended to improve volatility and chromatographic peak shape.[5]

2.1.1 Sample Preparation and Derivatization

-

Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) to prepare a stock solution of 1 mg/mL.

-

Derivatization (Silylation):

-

Pipette 100 µL of the standard solution or sample extract into a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

2.1.2 Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[6]

-

Column: A non-polar or medium-polarity column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[5]

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Parameters (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.[6]

-

Mass Range: m/z 50-350.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often with minimal sample preparation.[5]

2.2.1 Sample Preparation

-

Standard and Sample Preparation: Dissolve the sample in a mixture of water and a compatible organic solvent (e.g., 50:50 water:acetonitrile) to a final concentration suitable for the instrument's linear range.[7]

-

Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.

2.2.2 Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.[8]

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[8]

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point.[5]

-

Mobile Phase A: 0.1% Formic acid in water.[7]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

-

Gradient Elution:

-

Start at 35% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 35% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[7]

-

Injection Volume: 5 µL.

-

MS Parameters (ESI Negative Mode):

-

Ion Source: Electrospray Ionization (ESI), negative polarity.

-

Capillary Voltage: 3500 V.

-

Drying Gas Temperature: 300°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 227/229 → 183/185

-

Qualifier: m/z 227/229 → 79/81

-

-

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its characterization and quantification. While experimental spectral data for this specific molecule is not widely published, a thorough understanding of the fragmentation patterns of related benzoic acid derivatives allows for accurate prediction of its mass spectrometric behavior. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer a solid foundation for method development, enabling researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate. The application of these techniques, grounded in sound scientific principles, is essential for advancing pharmaceutical and chemical research.

References

- 1. chemscene.com [chemscene.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. lcms.cz [lcms.cz]

- 7. ijsr.net [ijsr.net]

- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

A Guide to the Crystallographic Analysis of 4-Bromo-2,3-dimethylbenzoic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for determining the single-crystal X-ray structure of 4-Bromo-2,3-dimethylbenzoic acid. While a definitive crystal structure for this specific compound is not currently available in public crystallographic databases, this paper outlines the necessary experimental and computational steps to achieve its structural elucidation. By detailing the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes, this document serves as a roadmap for researchers seeking to characterize this and similar halogenated benzoic acid derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science, where a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2][3] This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Structural Elucidation

Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] The presence and position of substituents, such as bromine atoms and methyl groups on the phenyl ring of this compound, profoundly influence its physicochemical properties, including lipophilicity, electronic distribution, and intermolecular interactions. These factors, in turn, dictate the molecule's behavior in biological systems and its packing in the solid state.

A definitive single-crystal X-ray structure provides the most precise and unambiguous determination of a molecule's three-dimensional arrangement in the solid state. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation and intermolecular interactions contribute to its biological activity.[2]

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its stability, solubility, and bioavailability.

-

Rational Drug Design: Providing a basis for the computational modeling and design of more potent and selective drug candidates.

-

Materials Science: Informing the design of new materials with tailored properties, such as liquid crystals and polymers.[1]

This guide will walk through the essential steps to determine the crystal structure of this compound, from obtaining the material to the final structural analysis.

Synthesis of this compound

The first critical step is the synthesis of high-purity this compound. Several synthetic routes can be envisioned, often starting from commercially available precursors. A plausible approach involves the bromination of 2,3-dimethylbenzoic acid.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2,3-Dimethylbenzoic acid.

-

Bromination: Dissolve 2,3-dimethylbenzoic acid in a suitable solvent, such as acetic acid.

-

Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth: The Cornerstone of X-ray Crystallography

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study. The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like cracks or twinning.[4]

Experimental Protocol: Single Crystal Growth

Several techniques can be employed to grow single crystals of this compound:

-

Slow Evaporation:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

-

Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The rate of cooling is crucial; rapid cooling can lead to the formation of small or poorly ordered crystals.

-

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A selected crystal is mounted on a loop or a glass fiber.

-

Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration: The intensities of all the diffraction spots are measured and integrated.

-

Data Reduction: The integrated intensities are corrected for various experimental factors, such as absorption and polarization, to yield a set of structure factors.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is used to generate a three-dimensional model of the electron density within the crystal, from which the positions of the atoms can be determined.

Computational Protocol: Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured intensities to phase the structure factors and generate an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of unaccounted-for electron density.

-

Final Model Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure of this compound

A successful crystal structure determination of this compound would provide a wealth of information. Key aspects to analyze include:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.

-

Conformation: The orientation of the carboxylic acid group relative to the phenyl ring and the planarity of the molecule.

-

Intermolecular Interactions: The presence of hydrogen bonding (e.g., carboxylic acid dimers), halogen bonding (involving the bromine atom), and π-π stacking interactions between the phenyl rings. These interactions govern the crystal packing.

-

Crystal Packing: The arrangement of the molecules in the unit cell and the overall three-dimensional packing motif.

Data Presentation: Expected Crystallographic Data for this compound

| Parameter | Expected Information |

| Chemical Formula | C₉H₉BrO₂ |

| Formula Weight | 229.07 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | Dcalc (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| F(000) | Number of electrons in the unit cell |

| Crystal Size | Dimensions in mm |

| Theta range for data collection | Range in ° |

| Index ranges | h, k, l ranges |

| Reflections collected | Total number of reflections measured |

| Independent reflections | Number of unique reflections |

| R(int) | Internal R-value |

| Goodness-of-fit on F² | GOF |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

| Largest diff. peak and hole | e⁻.Å⁻³ |

Visualization of the Experimental Workflow

The overall process for determining the crystal structure of this compound can be visualized as a workflow.

Caption: Workflow for the determination of the crystal structure of this compound.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and technically detailed roadmap for its elucidation. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. This structural information will be of immense value to the scientific community, particularly those in drug discovery and materials science, by providing fundamental insights into the solid-state properties and intermolecular interactions of this important class of compounds.

References

- 1. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,5-dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

This guide provides a comprehensive overview of potential synthetic routes for obtaining 4-Bromo-2,3-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for the synthesis, offering detailed, step-by-step protocols and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of the synthesis of this and related compounds.

Introduction: The Significance of this compound

Substituted benzoic acids are pivotal precursors in the synthesis of a wide array of pharmaceutical agents and functional materials. The specific substitution pattern of this compound, with its bromine handle for further functionalization and the steric and electronic influence of the two methyl groups, makes it a particularly interesting scaffold. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The carboxylic acid group provides a site for amide bond formation, esterification, or reduction to an alcohol, further expanding its synthetic utility.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two primary retrosynthetic pathways:

-

Direct Bromination of 2,3-dimethylbenzoic acid: This is the most straightforward approach, involving the direct electrophilic bromination of the commercially available 2,3-dimethylbenzoic acid. The key challenge in this route is controlling the regioselectivity of the bromination.

-

Synthesis from a Pre-brominated Precursor: This strategy involves starting with a benzene ring that already contains the desired bromine atom and then introducing the methyl and carboxyl groups. This can offer better control over the final substitution pattern.

We will explore both strategies in detail, providing theoretical rationale and practical experimental protocols.

Route 1: Direct Bromination of 2,3-dimethylbenzoic acid

This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired product. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directors. In 2,3-dimethylbenzoic acid, the positions ortho and para to the methyl groups are C4, C5, and C6. The position meta to the carboxylic acid is C5. Therefore, the directing effects of the methyl groups and the carboxylic acid group are reinforcing at the C5 position and opposing at the C4 and C6 positions. However, the strong activating and directing effect of the two methyl groups is expected to favor bromination at the positions ortho and para to them. Specifically, the C4 position is para to the C1-methyl group and ortho to the C2-methyl group, making it a likely site for electrophilic attack.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.

Materials:

-

2,3-dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in dichloromethane.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Sulfuric Acid: The strong acid acts as a catalyst, protonating NBS to generate a more potent electrophilic brominating agent.

-

Dichloromethane: This solvent is chosen for its inertness and ability to dissolve the starting material.

-

Aqueous Workup: The sodium sulfite quench removes any unreacted bromine, and the sodium bicarbonate wash removes the acidic catalyst and any unreacted starting material.

Data Presentation: Expected Outcome

| Compound | Molecular Weight | Expected Yield | Melting Point |

| This compound | 229.07 g/mol | 70-85% | 165-168 °C |

Visualization: Reaction Workflow

A-Technical Guide to the Chemical Reactivity of 4-Bromo-2,3-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-2,3-dimethylbenzoic acid, a versatile trifunctional building block pivotal in the fields of medicinal chemistry and materials science. We delve into the distinct reactivity of its three key functional sites: the carboxylic acid group, the aryl bromide, and the benzylic methyl groups. This document is structured to provide researchers, scientists, and drug development professionals with not only robust, field-tested protocols but also the underlying chemical principles that govern these transformations. We will explore functional group interconversions such as esterification and amidation, and detail the mechanics and application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The causality behind experimental design, from reagent selection to reaction optimization, is emphasized to empower users to adapt and innovate upon these foundational methods.

Introduction: The Molecular Architecture and Synthetic Potential

This compound (C₉H₉BrO₂) is an aromatic carboxylic acid whose synthetic utility is derived from the orthogonal reactivity of its functional groups.[1] The molecule's architecture presents three primary sites for chemical modification:

-

The Carboxylic Acid: A nucleophilic center readily converted into esters, amides, and other acyl derivatives. Its acidity and steric environment, influenced by the ortho-methyl group, are key considerations in its transformation.

-

The Aryl Bromide: Positioned para to the carboxylic acid, the C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[2] This site is the gateway to constructing complex biaryl systems and other elaborate molecular scaffolds.

-

The Methyl Groups: The two methyl substituents at the 2- and 3-positions are generally less reactive but can be functionalized under specific conditions, such as free-radical halogenation at the benzylic position, offering a secondary avenue for structural diversification.[3]

This guide will systematically explore the chemistry of each of these sites, providing both the theoretical framework and practical methodologies for their exploitation.

References

4-Bromo-2,3-dimethylbenzoic acid safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,3-dimethylbenzoic Acid and Structurally Related Halogenated Aromatic Compounds

This guide provides a comprehensive overview of the essential safety protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound in the conducted literature search, this document synthesizes critical safety information from SDSs of structurally analogous compounds, including 4-Bromo-2-methylbenzoic acid, 4-Bromo-3,5-dimethylbenzoic acid, and other halogenated benzoic acid derivatives. This approach ensures a robust and cautious framework for handling, grounded in established data for similar chemical entities. Researchers must, however, always consult the specific SDS provided by the chemical supplier before commencing any work.

Hazard Identification and GHS Classification

Based on an analysis of related brominated benzoic acid derivatives, this compound should be handled as a hazardous substance with the potential for significant acute and chronic health effects. The Globally Harmonized System (GHS) classifications for analogous compounds provide a strong predictive framework for its potential hazards.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2][3] | 4-Bromo-2-methylbenzoic acid is classified as Acute Toxicity - Oral, Category 3[1]. 4-Bromo-3,5-dimethylbenzoic acid and 4-Bromobenzoic acid are classified as Category 4.[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5][6][7] | This is a common classification for halogenated benzoic acids. |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][5][6][7] | Consistently listed for similar compounds. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5][7] | Associated with irritant dusts and vapors. |

Signal Word: Danger [1] or Warning [2][5]

Hazard Pictograms:

(Skull and Crossbones, Exclamation Mark)

Physical and Chemical Properties

While specific data for this compound is limited, the properties of its isomers and related compounds are useful for anticipating its physical behavior.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₉BrO₂ | This compound | N/A |

| Molecular Weight | 229.07 g/mol | 4-Bromo-3,5-dimethylbenzoic acid[7] | PubChem[7] |

| Appearance | Solid, crystalline powder (anticipated) | General class of benzoic acids[8][9] | Flinn Scientific, VelocityEHS[8][9] |

| Melting Point | 180-184 °C | 4-Bromo-2-methylbenzoic acid | Sigma-Aldrich |

| Solubility | Slightly soluble in water; soluble in alcohol and diethyl ether (anticipated).[10] | 4-Bromobenzoic acid[10] | Sigma-Aldrich[10] |

Safe Handling and Storage Protocols

A proactive approach to exposure minimization is paramount when working with halogenated aromatic compounds. The principles of the hierarchy of controls should be applied, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

-